![molecular formula C19H17F2N3O B4286993 N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide](/img/structure/B4286993.png)
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide
Übersicht
Beschreibung
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide (BDP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of pyrazole derivatives and is known for its anti-inflammatory and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anticancer properties. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and cell survival. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has also been shown to induce cell death in cancer cells by promoting apoptosis. In addition, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has been found to inhibit the migration and invasion of cancer cells. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has been optimized for high yield and purity, making it easy to synthesize. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has low toxicity and is well-tolerated in animal studies. However, there are also limitations to using N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide in lab experiments. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a relatively new compound, and its long-term effects are not well-understood. In addition, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide. One area of research is the development of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide analogs with improved potency and selectivity. Another area of research is the investigation of the long-term effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide in animal models. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide could also be studied in combination with other drugs to enhance its therapeutic effects. In addition, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide could be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has anti-inflammatory and anticancer properties and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis, inflammatory bowel disease, and cancer. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide inhibits the NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokine production and the promotion of cell death in cancer cells. N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide has several advantages for lab experiments, but also has limitations. Future research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide could lead to the development of new therapies for various diseases.
Eigenschaften
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-2,6-difluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O/c1-12-18(22-19(25)17-15(20)9-6-10-16(17)21)13(2)24(23-12)11-14-7-4-3-5-8-14/h3-10H,11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONMCAHXENZBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=C(C=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,6-difluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.